N-[(Hydroxymethoxy)methyl]octadecanamide
Description
Properties
CAS No. |
65132-83-4 |
|---|---|
Molecular Formula |
C20H41NO3 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
N-(hydroxymethoxymethyl)octadecanamide |
InChI |
InChI=1S/C20H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-24-19-22/h22H,2-19H2,1H3,(H,21,23) |
InChI Key |
DEOFBAKQSKQQAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCOCO |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Methodologies for N Hydroxymethoxy Methyl Octadecanamide
Established Synthetic Pathways for N-[(Hydroxymethoxy)methyl]octadecanamide
The primary and most well-documented method for the synthesis of this compound, also known as N-(Hydroxymethyl)stearamide, involves the condensation reaction between octadecanamide (B89706) (stearamide) and formaldehyde (B43269). This reaction is a classic example of N-hydroxymethylation of an amide.
Formaldehyde-Amide Condensation Reactions and Their Variants
The reaction of octadecanamide with formaldehyde is the cornerstone of this compound synthesis. This process typically involves the direct interaction of the amide with an aqueous solution of formaldehyde or with paraformaldehyde, its solid polymer form. The fundamental reaction proceeds via the nucleophilic attack of the amide nitrogen on the electrophilic carbonyl carbon of formaldehyde, leading to the formation of a hemiaminal intermediate, which then rearranges to the stable N-hydroxymethyl derivative.
The reaction conditions for this condensation can be varied to optimize the yield and purity of the product. Key parameters that are often manipulated include temperature, reaction time, and the molar ratio of the reactants. The reaction can be catalyzed by both acids and bases. Kinetic studies on the general reaction between amides and formaldehyde have shown that the formation of the N-methylol amide is catalyzed by both hydronium (H₃O⁺) and hydroxide (B78521) (OH⁻) ions. rsc.org While general acid catalysis is observed, general base catalysis has not been detected in reactions involving amides of carboxylic acids. rsc.org
In a typical laboratory-scale synthesis, octadecanamide and formaldehyde are heated in a suitable solvent, often with catalytic amounts of an acid or a base to facilitate the reaction. The choice of catalyst can significantly influence the reaction rate and the formation of byproducts.
Exploration of Novel Synthetic Routes and Catalytic Systems
Research into the synthesis of N-hydroxymethyl amides continues to explore more efficient and selective methods. While the direct condensation with formaldehyde remains prevalent, investigations into novel catalytic systems aim to improve reaction kinetics, reduce reaction times, and enhance product yields under milder conditions.
One area of exploration is the use of heterogeneous catalysts, which offer advantages in terms of catalyst recovery and reuse, simplifying product purification. For instance, weakly basic ion-exchange resins have been employed as catalysts for the methylolation of acrylamide, suggesting their potential applicability to the synthesis of this compound.
Strategies for the Preparation of Structural Analogs and Derivatives of the Chemical Compound
The functional hydroxyl group in this compound serves as a versatile handle for the synthesis of a wide array of structural analogs and derivatives. These modifications can be used to tune the physicochemical properties of the parent molecule for various applications.
One common derivatization strategy is the etherification of the hydroxyl group to produce N-(alkoxymethyl)octadecanamides . This can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst. This reaction essentially creates an ether linkage, and the properties of the resulting molecule can be altered by varying the chain length and structure of the alcohol used.
Another important class of derivatives is the N-(acyloxymethyl)octadecanamides , which are esters of the parent compound. These can be synthesized by reacting this compound with a carboxylic acid, acid chloride, or anhydride. The esterification introduces an acyl group, and the nature of this group can be widely varied to create a library of derivatives with different properties. The synthesis of N-acyloxymethyl sulfonamides as prodrugs highlights a similar synthetic strategy that could be applied to this compound. jst.go.jp
The table below summarizes some potential structural analogs and the general synthetic strategies for their preparation.
| Derivative Class | General Structure | Synthetic Precursors |
| N-(Alkoxymethyl)octadecanamide | R-CO-NH-CH₂-O-R' | This compound, Alcohol (R'-OH) |
| N-(Acyloxymethyl)octadecanamide | R-CO-NH-CH₂-O-CO-R' | This compound, Carboxylic Acid (R'-COOH) or Acyl Halide |
Methodological Advancements in Green Chemistry Principles Applied to the Synthesis of this compound
In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound is also being re-evaluated through this lens, with a focus on developing more sustainable methodologies.
Key areas of advancement include:
Use of Safer Solvents and Reaction Conditions: Efforts are being made to replace hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents. Additionally, the development of solvent-free reaction conditions is a major goal. Solvent-free amidation of stearic acid has been demonstrated using heterogeneous catalysts, providing a greener route to the precursor of the target molecule. abo.fi
Catalytic Efficiency and Reusability: The development of highly active and recyclable catalysts is a cornerstone of green chemistry. As mentioned earlier, heterogeneous catalysts are being explored for the formaldehyde-amide condensation reaction to facilitate easier separation and reuse, thereby minimizing waste.
Alternative Energy Sources: Microwave-assisted synthesis has emerged as a promising green technology. Microwave heating can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. researchgate.netnih.gov This technique has been successfully applied to the synthesis of various amides and could be a viable green alternative for the production of this compound.
Enzymatic and Biocatalytic Methods: The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions, and reduced byproduct formation. While the direct enzymatic hydroxymethylation of amides is still an emerging field, the enzymatic synthesis of fatty acid amides from various precursors is well-established. researchgate.netsemanticscholar.orgnih.gov Lipases, for instance, have been used to catalyze the formation of amide bonds, and this biocatalytic approach could potentially be adapted for a greener synthesis of the target compound or its precursors. researchgate.netnih.gov
The following table highlights some green chemistry approaches and their potential application in the synthesis of this compound.
| Green Chemistry Approach | Application in Synthesis | Potential Benefits |
| Solvent-Free Synthesis | Direct reaction of octadecanamide and paraformaldehyde without a solvent. | Reduced solvent waste, simplified purification. |
| Microwave-Assisted Synthesis | Rapid heating of the reaction mixture. | Shorter reaction times, increased energy efficiency, potentially higher yields. |
| Biocatalysis | Enzymatic synthesis of octadecanamide or direct hydroxymethylation. | High selectivity, mild reaction conditions, biodegradable catalysts. |
Molecular Interactions and Mechanistic Elucidation of N Hydroxymethoxy Methyl Octadecanamide
Biophysical and Biochemical Investigations of the Chemical Compound at the Molecular Level
To understand the functional role of N-[(Hydroxymethoxy)methyl]octadecanamide, it is crucial to first characterize its interactions with biological macromolecules.
Ligand-Protein Binding Dynamics and Specificity
The biological effects of a compound are often initiated by its binding to specific protein targets. Determining the binding affinity, kinetics, and specificity of this compound to its potential protein partners would be a foundational step. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization could provide quantitative data on these interactions. Identifying the specific binding sites through methods like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy would offer a detailed molecular view of the interaction.
Interactions with Subcellular Structures and Macromolecules
Beyond protein binding, the interaction of this compound with other cellular components is of significant interest. Its lipophilic octadecanamide (B89706) tail suggests a potential for interaction with cellular membranes. Studies using fluorescently labeled analogs of the compound could visualize its localization within subcellular compartments such as the endoplasmic reticulum, mitochondria, or the plasma membrane. Furthermore, its potential to interact with other macromolecules like nucleic acids or polysaccharides would need to be investigated to build a comprehensive picture of its molecular behavior.
Enzymatic Modulation and Activity Studies Involving the Chemical Compound
The structural similarity of this compound to endogenous signaling lipids, such as fatty acid amides, suggests that it may interact with enzymes involved in their metabolism.
Characterization of Enzyme Kinetics and Substrate Preferences in Relevant Pathways
A key area of investigation would be to determine if this compound acts as a substrate, inhibitor, or activator of enzymes involved in lipid metabolism. For instance, enzymes like fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA) are responsible for the breakdown of various bioactive lipids. Enzyme kinetic studies, measuring parameters such as Km and Vmax in the presence of this compound, would reveal its effect on the catalytic efficiency of these enzymes.
Impact on Amide Bond Metabolism and Related Enzyme Systems
The central amide bond in this compound makes it a candidate for interaction with enzymes that metabolize similar structures. A thorough investigation would involve screening its activity against a panel of amidases and proteases. Understanding how this compound influences the broader network of amide bond metabolism could provide insights into its potential physiological roles.
Unraveling Cellular Pathway Perturbations by this compound
Ultimately, the molecular interactions of this compound would be expected to translate into changes in cellular signaling and function. Modern systems biology approaches would be invaluable in identifying the cellular pathways affected by this compound. Techniques such as transcriptomics (e.g., RNA-seq) and proteomics could provide a global view of the changes in gene and protein expression following cellular exposure to this compound. These unbiased approaches could reveal unexpected pathways and targets, paving the way for more focused mechanistic studies.
Influence on Lipid Metabolism Pathways and Intermediates
This compound, a derivative of the 18-carbon saturated fatty acid, stearic acid (octadecanoic acid), is structurally positioned to interact with various facets of lipid metabolism. The core metabolic pathways involving fatty acids include their synthesis, degradation (β-oxidation), and incorporation into more complex lipids such as triglycerides and phospholipids.
The introduction of a hydroxymethoxy-methyl group to the amide of octadecanamide could potentially alter its interaction with key enzymes in lipid metabolism. For instance, enzymes responsible for fatty acid activation, such as acyl-CoA synthetases, may exhibit altered substrate specificity or affinity for this modified fatty acid amide. Such alterations could consequently impact the downstream processes of fatty acid oxidation and esterification.
Table 1: Potential Interactions of this compound with Key Enzymes in Lipid Metabolism
| Enzyme/Process | Potential Influence of this compound |
| Acyl-CoA Synthetase | Altered substrate recognition and activation rates. |
| Carnitine Palmitoyltransferase | Potential modulation of fatty acid transport into mitochondria. |
| Fatty Acid Synthase | Possible feedback inhibition or allosteric regulation. |
| Acetyl-CoA Carboxylase | Indirect effects on the rate-limiting step of fatty acid synthesis. nih.gov |
Research into related N-acylethanolamines has shown that these lipid signaling molecules can modulate energy metabolism. nih.gov For example, N-arachidonoyl-ethanolamine (anandamide) is known to influence appetite and energy balance. nih.gov While structurally distinct, the presence of the amide linkage in this compound suggests it could participate in similar signaling roles that indirectly affect lipid homeostasis. Enhanced lipid synthesis is a characteristic of rapidly proliferating cells, and targeting lipid metabolism pathways has become an area of interest in cancer therapy. nih.gov
Regulation of Sphingolipid Metabolism and Associated Signaling Cascades
Sphingolipids are a class of lipids containing a backbone of sphingoid bases, the most common of which in mammals is sphingosine. The central molecule in sphingolipid metabolism is ceramide, which consists of a sphingoid base linked to a fatty acid via an amide bond. nih.govnih.gov Ceramides are bioactive lipids that play crucial roles in cellular signaling, mediating processes such as apoptosis, cell growth, and inflammation. nih.govnih.govmdpi.com
Given that this compound is an amide of octadecanoic acid, it shares structural similarities with the fatty acid component of ceramides. This similarity suggests a potential for interaction with enzymes involved in ceramide metabolism. For example, it could act as a competitive inhibitor or a modulator of ceramidases, which hydrolyze ceramides into sphingosine and a fatty acid. nih.gov
Furthermore, ceramides can be metabolized to other important signaling molecules, such as sphingosine-1-phosphate (S1P), which is formed by the phosphorylation of sphingosine. nih.govnih.govresearchgate.net S1P is a potent signaling lipid that regulates a wide array of cellular processes, including cell survival, migration, and inflammation, primarily through its interaction with a family of G protein-coupled receptors (S1PRs). nih.govresearchgate.nethmdb.ca By potentially influencing ceramide levels, this compound could indirectly affect the balance of the ceramide/S1P rheostat, which is a critical determinant of cell fate.
Table 2: Potential Effects of this compound on Sphingolipid Metabolism
| Metabolite/Enzyme | Potential Effect | Downstream Consequence |
| Ceramide Synthase | Substrate competition or allosteric modulation. | Altered de novo ceramide synthesis. |
| Ceramidase | Potential inhibition of ceramide breakdown. nih.gov | Increased cellular ceramide levels. |
| Sphingosine Kinase | Indirect modulation via altered sphingosine availability. | Changes in Sphingosine-1-Phosphate (S1P) levels. nih.govresearchgate.net |
| Sphingomyelinase | Possible interference with sphingomyelin hydrolysis. mdpi.com | Altered ceramide generation from sphingomyelin. |
Potential Modulations of Cellular Signaling Networks
The potential of this compound to influence lipid and sphingolipid metabolism suggests that it could also modulate various cellular signaling networks. A key family of enzymes often regulated by lipid messengers is Protein Kinase C (PKC). nih.govnih.gov Conventional and novel PKC isozymes are activated by diacylglycerol (DAG), a product of phospholipid metabolism. Given the structural relationship of this compound to fatty acids, it is conceivable that it or its metabolites could influence membrane properties or the generation of lipid second messengers like DAG, thereby affecting PKC activity. researchgate.net
Moreover, the modulation of ceramide and S1P levels can have profound effects on downstream signaling cascades. Ceramide is known to activate certain protein phosphatases and kinases, leading to the regulation of pathways involved in apoptosis and cell cycle arrest. nih.gov Conversely, S1P signaling through its receptors can activate pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation. researchgate.net
Table 3: Potential Cellular Signaling Pathways Modulated by this compound
| Signaling Pathway | Potential Modulation Mechanism |
| Protein Kinase C (PKC) | Indirectly through alteration of lipid second messengers or membrane properties. nih.govnih.gov |
| PI3K/Akt Pathway | Via modulation of S1P receptor signaling. |
| MAPK/ERK Pathway | Influenced by both ceramide and S1P signaling. researchgate.net |
| Apoptotic Pathways | Through regulation of the ceramide/S1P rheostat. nih.gov |
Biological Roles and Cellular Activity in in Vitro and Model Systems
Contributions to Cellular Signaling and Intercellular Communication in Model Organisms
There is no available research in the public domain detailing the specific contributions of N-[(Hydroxymethoxy)methyl]octadecanamide to cellular signaling pathways or intercellular communication in any model organisms.
Antimicrobial Research Applications and Mechanistic Insights from In Vitro Models
No published studies were found that investigate the potential antimicrobial properties or applications of this compound. Mechanistic insights from in vitro models are therefore absent from the scientific literature.
Studies on Anti-Proliferative and Cytotoxic Activities in Cultured Cell Lines
There are no specific studies in the accessible scientific literature that report on the anti-proliferative or cytotoxic effects of this compound in any cultured cell lines.
Investigations into the Role of the Chemical Compound in Membrane Structure and Dynamic Processes
Information regarding the role of this compound in influencing membrane structure or its dynamic processes is not present in the available scientific literature.
Advanced Analytical Methodologies for the Characterization of N Hydroxymethoxy Methyl Octadecanamide
Chromatographic-Mass Spectrometric Techniques for Identification and Quantification
Mass spectrometry coupled with chromatographic separation is the cornerstone for the analysis of fatty acid amides in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. However, fatty acid amides, including N-[(Hydroxymethoxy)methyl]octadecanamide, possess polar functional groups (amide, hydroxyl) that render them non-volatile and prone to thermal degradation. Consequently, a crucial derivatization step is required prior to GC-MS analysis to increase their volatility and thermal stability. nih.govrestek.comsigmaaldrich.com
Common derivatization strategies involve converting the polar N-H and O-H groups into less polar, more volatile silyl (B83357) ethers. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to produce trimethylsilyl (B98337) (TMS) derivatives. nih.govrestek.com This process replaces the active hydrogens on the amide and hydroxyl groups with a TMS group, significantly reducing the compound's boiling point and preventing unwanted interactions with the GC column. sigmaaldrich.com
Once derivatized, the compound can be separated on a capillary GC column and detected by a mass spectrometer. academicjournals.org Under electron impact (EI) ionization, the derivatized amide will fragment in a predictable manner. For TMS derivatives of fatty acid amides, quantitation can often be achieved by monitoring characteristic fragment ions. nih.gov For instance, analysis of silylated amides in an ion trap mass spectrometer has shown that two major fragments are typically formed, allowing for a linear dynamic range over several orders of magnitude. nih.gov The limit of detection for silylated amides can reach the picomole level. nih.gov
Table 1: GC-MS Derivatization and Analysis Parameters for Fatty Acid Amides
| Parameter | Description | Typical Values/Reagents | Reference |
|---|---|---|---|
| Derivatization Agent | Reagent used to increase volatility and thermal stability. | BSTFA, MSTFA (with 1% TMCS), BF3-Methanol | nih.govrestek.com |
| Reaction Conditions | Temperature and time required for complete derivatization. | 60°C for 60 minutes (can be optimized) | restek.com |
| GC Column | Stationary phase used for chromatographic separation. | Capillary column (e.g., TRB-FFAP, treated with polyethylene (B3416737) glycol) | academicjournals.org |
| Ionization Mode | Method used to ionize the analyte. | Electron Impact (EI) | nih.gov |
| Detection Mode | Ions monitored for quantification. | Selected Ion Monitoring (SIM) of characteristic fragments | nih.gov |
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of N-acylethanolamines and other fatty acid amides in biological matrices. nih.gov This technique offers high selectivity and sensitivity, often without the need for derivatization, which simplifies sample preparation and avoids potential artifacts. nih.gov
A typical LC-MS/MS workflow for a compound like this compound would involve an initial sample preparation step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the lipid fraction from the sample matrix. nih.gov The extract is then injected into a high-performance liquid chromatography (HPLC) system, where separation is commonly achieved on a reversed-phase column (e.g., C18) using a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govfrontiersin.org
Following chromatographic separation, the analyte enters the mass spectrometer, typically an electrospray ionization (ESI) source, which generates protonated molecules [M+H]+ or other adducts. In the tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion is selected and fragmented through collision-induced dissociation (CID). Specific product ions are then monitored for highly selective quantification. nih.gov This method, known as Multiple Reaction Monitoring (MRM), allows for detection at very low concentrations, with lower limits of quantitation (LLOQ) often in the sub-ng/mL to pg/mL range. nih.govfrontiersin.org For instance, a validated LC-MS/MS method for the simultaneous quantitation of anandamide (B1667382) (AEA), oleoyl (B10858665) ethanolamide (OEA), and palmitoyl (B13399708) ethanolamide (PEA) in human plasma achieved an LLOQ of 0.1/0.5/0.5 ng/mL, respectively, using only 150 µL of plasma. nih.gov
Table 2: Representative LC-MS/MS Parameters for Fatty Acid Amide Analysis
| Parameter | Description | Typical Values/Reagents | Reference |
|---|---|---|---|
| Sample Preparation | Extraction method to isolate lipids. | Liquid-Liquid Extraction (LLE) | nih.gov |
| Chromatography | HPLC column and mobile phase. | Reversed-phase C18 column; Gradient elution with Acetonitrile/Water | nih.govfrontiersin.org |
| Ionization Source | Method to generate ions. | Electrospray Ionization (ESI), positive or negative mode | mdpi.com |
| MS Analysis Mode | Technique for selective quantification. | Multiple Reaction Monitoring (MRM) | nih.gov |
| LLOQ | The lowest concentration that can be reliably quantified. | 0.005–0.02 µg/mL for various FAAs in vegetable oils | frontiersin.org |
Spectroscopic Approaches for Structural and Conformational Research (e.g., NMR, IR)
Spectroscopic methods are indispensable for the de novo structure elucidation and conformational analysis of molecules like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise molecular structure. ethz.chnorthwestern.edu A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can map the complete carbon-hydrogen framework.
¹H NMR: Provides information about the chemical environment of protons. For this compound, one would expect characteristic signals for the long alkyl chain, the protons adjacent to the amide nitrogen, and the protons of the (hydroxymethoxy)methyl group. The chemical shifts and splitting patterns of these protons are diagnostic. nih.gov
¹³C NMR: Reveals the number and type of carbon atoms in the molecule.
2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish connectivity between atoms. COSY (Correlation Spectroscopy) identifies coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it reveals long-range (2-3 bond) correlations between protons and carbons, allowing the different fragments of the molecule to be pieced together. ethz.ch
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. acs.org For a fatty acid amide, the IR spectrum would be dominated by characteristic absorption bands. researchgate.netaip.org The presence of an amide group is confirmed by a strong C=O stretching vibration (Amide I band) typically around 1640-1650 cm⁻¹ and an N-H bending vibration (Amide II band) around 1550 cm⁻¹. researchgate.netresearchgate.net The N-H stretching vibration appears as a distinct band around 3300 cm⁻¹. researchgate.net The long octadecanamide (B89706) chain would produce strong C-H stretching bands between 2850 and 2950 cm⁻¹. researchgate.net The hydroxyl group in the (hydroxymethoxy)methyl moiety would be identifiable by a broad O-H stretching band, also in the region above 3300 cm⁻¹.
Table 3: Key Spectroscopic Data for Characterization of Fatty Acid Amides
| Technique | Feature | Characteristic Signal/Region | Reference |
|---|---|---|---|
| IR Spectroscopy | Amide C=O stretch (Amide I) | ~1640 - 1650 cm⁻¹ | researchgate.netaip.org |
| Amide N-H bend (Amide II) | ~1550 cm⁻¹ | researchgate.netresearchgate.net | |
| Amide N-H stretch | ~3300 cm⁻¹ | researchgate.net | |
| Alkyl C-H stretch | 2850 - 2950 cm⁻¹ | researchgate.net | |
| ¹H NMR | Protons adjacent to amide nitrogen | Chemical shift and multiplicity depend on specific structure | nih.gov |
| ¹³C NMR | Amide Carbonyl Carbon | ~170-175 ppm | General |
| 2D NMR | Connectivity Mapping | HMBC, HSQC, COSY experiments | ethz.ch |
Computational Chemistry and In Silico Modeling for Predicting Interactions and Activities
Computational methods provide powerful predictive insights into the behavior of molecules, complementing experimental data. These in silico techniques can model how this compound might interact with biological targets and predict its activity.
Molecular Docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For a compound like this compound, docking could be used to predict its binding mode within the active site of an enzyme, such as fatty acid amide hydrolase (FAAH), a key enzyme in the metabolism of related lipids. researchgate.netnih.gov The process involves generating a multitude of possible conformations of the ligand within the binding site and scoring them based on their steric and electrostatic complementarity to the protein. nih.gov This can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. youtube.com
Molecular Dynamics (MD) Simulations provide a dynamic view of molecular interactions over time. nih.govnih.gov After docking a ligand into a protein, an MD simulation can be run to assess the stability of the binding pose and observe the conformational changes in both the ligand and the protein. nih.govnih.gov Simulations can reveal, for instance, how the flexible octadecanamide chain of the molecule might adapt to a hydrophobic binding channel or how the polar headgroup interacts with water molecules and polar residues at the protein-water interface. nih.govmdpi.com MD simulations are also extensively used to study the behavior of lipid-like molecules within a cell membrane, providing insights into their location, orientation, and movement within the lipid bilayer. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that attempt to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com A QSAR model is a mathematical equation that relates numerical descriptors of the molecule (e.g., physicochemical properties like logP, molar refractivity, or topological indices) to a measured activity (e.g., enzyme inhibition constant IC₅₀). escholarship.org
To develop a QSAR model applicable to this compound, one would first need a dataset of structurally similar amides with experimentally measured biological activity against a specific target. By analyzing this dataset, a predictive model could be built. mdpi.com This model could then be used to estimate the activity of new, untested compounds like this compound, guiding the design of more potent analogues. For example, a 3D-QSAR model has been successfully developed for a series of inhibitors of N-acylethanolamine acid amidase (NAAA), demonstrating the utility of this approach in the field of fatty acid amides. escholarship.org
Occurrence and Biosynthetic Origins of N Hydroxymethoxy Methyl Octadecanamide
Elucidation of Biosynthetic Pathways and Precursor Molecules
Due to the absence of information on its natural occurrence, the biosynthetic pathways and precursor molecules for N-[(Hydroxymethoxy)methyl]octadecanamide have not been elucidated. There are no published studies detailing the enzymatic reactions or genetic origins that would lead to the formation of this specific compound in any organism.
Future Research Directions and Methodological Innovations in N Hydroxymethoxy Methyl Octadecanamide Studies
Application of Advanced Omics Technologies (e.g., Lipidomics, Metabolomics)
A foundational step in elucidating the biological significance of N-[(Hydroxymethoxy)methyl]octadecanamide is to understand its context within the broader cellular lipidome and metabolome. Advanced omics technologies, particularly mass spectrometry-based lipidomics and metabolomics, are indispensable for this purpose. These approaches allow for the sensitive and specific quantification of low-abundance lipid mediators, such as N-acylethanolamines (NAEs), in complex biological samples. nih.govnih.gov
Future studies should employ targeted and untargeted lipidomics to map the presence and concentration of this compound across various tissues and disease states. NAEs are known to have their tissue levels regulated by in situ production and degradation, creating specific gradients crucial for physiological processes. oup.comresearchgate.net Investigating whether this compound follows a similar pattern will be critical. By simultaneously measuring a wide array of lipids and metabolites, researchers can identify metabolic pathways associated with the synthesis and degradation of this compound and uncover correlations with other bioactive lipids. For example, comprehensive stable-isotope tracing can reveal the metabolic fate of precursors like glucose and amino acids, identifying the sources of various metabolic by-products and how they might relate to this compound pathways. pnas.orgmdpi.com
Such studies would generate large, complex datasets. The table below illustrates a hypothetical outcome from a comparative metabolomics study, showcasing the type of data that would be generated to form testable hypotheses about the compound's function.
| Metabolite | Metabolic Pathway | Fold Change (Treated vs. Control) | P-value | Potential Implication |
|---|---|---|---|---|
| N-oleoylethanolamine (OEA) | Endocannabinoid Signaling | -2.5 | 0.008 | Potential interaction with FAAH or related enzymes. |
| N-palmitoylethanolamine (PEA) | Endocannabinoid Signaling | -1.8 | 0.021 | Shared degradation pathway. |
| Prostaglandin E2 | Inflammation | -3.1 | 0.005 | Potential anti-inflammatory activity. |
| Sphingosine-1-phosphate | Sphingolipid Signaling | +1.5 | 0.045 | Crosstalk with other lipid signaling networks. |
Development of Chemical Probes and Tracers for In Situ and In Vitro Studies
To move beyond quantification and understand molecular interactions, the development of bespoke chemical tools is essential. Chemical probes and metabolic tracers designed specifically for this compound will enable researchers to visualize its location, track its metabolic fate, and identify its binding partners within living systems. nih.govnih.gov
A promising strategy is the creation of binding-based profiling probes (BBPPs). nih.govoatext.com This involves synthesizing an analog of this compound that incorporates two key features: a reactive group for covalent attachment to binding proteins and a reporter tag (e.g., an alkyne or azide (B81097) for click chemistry) for subsequent purification and identification. nih.govnih.gov This approach has been successfully used to identify novel binding proteins for other lipids, thereby uncovering new transport mechanisms and biological functions. nih.govoatext.com Similarly, fluorescent probes could be developed for real-time imaging of the compound's dynamics in cells. rsc.org
Furthermore, stable isotope tracers are critical for delineating metabolic pathways. utsouthwestern.edu Synthesizing this compound with heavy isotopes like ¹³C or deuterium (B1214612) (²H) would allow its journey through anabolic and catabolic pathways to be traced using mass spectrometry. nih.govutsouthwestern.eduresearchgate.net This technique can precisely determine rates of synthesis and degradation and identify downstream metabolites, providing a dynamic view of the compound's lifecycle. utsouthwestern.eduprinceton.edu
| Strategy | Description | Key Components | Primary Research Question Addressed |
|---|---|---|---|
| Binding-Based Profiling Probe (BBPP) | An analog used to identify interacting proteins (receptors, enzymes, transporters). | Photo-reactive group (e.g., diazirine), reporter tag (e.g., alkyne). | What proteins does the compound bind to in the cell? nih.gov |
| Stable Isotope Tracer | An isotopically labeled version of the compound to track its metabolic conversion. | ¹³C or ²H atoms incorporated into the octadecanamide (B89706) backbone. | What are the synthesis and degradation pathways? utsouthwestern.eduresearchgate.net |
| Fluorescent Analog | A version of the compound tagged with a fluorophore for live-cell imaging. | Fluorophore (e.g., BODIPY) attached to the molecule. | Where does the compound localize within the cell? researchgate.net |
| Clickable Metabolic Precursor | A modified fatty acid precursor with a clickable tag that gets incorporated into the final compound. | Alkyne- or azide-tagged octadecanoic acid. | Which cell types are actively synthesizing the compound? researchgate.net |
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling of the Chemical Compound's Biological Behavior
The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful avenue to accelerate the functional characterization of this compound. medicineinnovates.com These computational tools can analyze vast and complex datasets to identify patterns and make predictions that are not readily apparent to human researchers. arxiv.org
One key application is the development of quantitative structure-activity relationship (QSAR) models. By training ML algorithms on large datasets of lipids with known biological activities, it is possible to build models that can predict the potential functions of novel or understudied lipids based solely on their chemical structure. arxiv.orgmdpi.com Such models could generate hypotheses about the potential protein targets or signaling pathways for this compound, guiding experimental validation. For instance, ML models have been used to successfully predict the efficacy of ionizable lipids for mRNA delivery and to identify inhibitors of fatty acid amide hydrolase (FAAH), an enzyme central to the metabolism of many fatty acid amides. mdpi.combiorxiv.orgbiorxiv.orgnih.gov
Moreover, ML can be applied to the omics data generated in the studies described in section 7.1. Algorithms can sift through lipidomics and metabolomics profiles to identify complex signatures and correlations between this compound levels and specific disease phenotypes, potentially identifying it as a novel biomarker. nih.gov This data-driven approach can significantly accelerate the process of linking the compound to a specific biological function or disease process, such as its potential role in depressive-like behavior, an area where dysfunction in fatty acid amide signaling has been implicated. plos.org
| Model Type | Molecular Representation | Training Dataset Size | Prediction Accuracy (R²) | Predicted Activity for this compound |
|---|---|---|---|---|
| Random Forest | Molecular Fingerprints | ~1,200 compounds mdpi.com | 0.83 biorxiv.org | Weak Inhibitor |
| Gradient Boosting | Molecular Descriptors | ~6,400 formulations arxiv.org | >90% (classification) arxiv.org | Inactive |
| Deep Neural Network | Graph-based | >10,000 compounds | 0.88 | Weak Inhibitor |
By embracing these advanced methodological frontiers, the scientific community can systematically decode the biological relevance of this compound, paving the way for a comprehensive understanding of its role in health and disease.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[(Hydroxymethoxy)methyl]octadecanamide in laboratory settings?
- Methodological Answer : The synthesis of octadecanamide derivatives typically involves coupling an activated fatty acid (e.g., octadecanoic acid) with an amine-containing substituent. For analogs like N-2-naphthalenyl-octadecanamide, thionyl chloride or phosphorus trichloride is used to form the acyl chloride intermediate, which reacts with the amine under controlled conditions . For hydroxymethoxy-containing analogs, a similar approach could be employed, substituting the amine with hydroxymethoxymethylamine. Reaction parameters (temperature, solvent, catalyst) must be optimized to avoid side reactions and ensure high purity.
Q. Which spectroscopic methods are most effective for characterizing the structure of This compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the presence of the hydroxymethoxy group (δ ~3.3–3.7 ppm for methoxy protons) and the amide bond (δ ~6.5–8.0 ppm for NH in DMSO) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF can verify the molecular ion peak (e.g., expected m/z for ) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H/O-H stretch) are critical .
Q. What safety protocols should be followed when handling This compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is inadequate .
- Waste Disposal : Collect residues in sealed containers to avoid environmental release into waterways .
- First Aid : In case of exposure, rinse skin with water for 15 minutes and consult a physician. Provide safety data sheets (SDS) to medical personnel .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of This compound during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while reducing side reactions .
- Catalyst Use : Consider coupling agents like EDCI/HOBt for amide bond formation .
- Temperature Control : Maintain temperatures between 0–25°C to prevent decomposition of the hydroxymethoxy group .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the pure product .
Q. What strategies are recommended for resolving discrepancies in reported biological activities of octadecanamide derivatives?
- Methodological Answer :
- Comparative Assays : Replicate studies using standardized protocols (e.g., cell lines, assay conditions) to isolate variables .
- Structural Confirmation : Verify compound purity and stereochemistry via XRD or advanced NMR techniques, as impurities can skew bioactivity results .
- Meta-Analysis : Cross-reference data across databases (e.g., PubMed, ChemSpider) to identify trends or methodological flaws in conflicting studies .
Q. How does the introduction of hydroxymethoxy groups influence the physicochemical properties of octadecanamide derivatives compared to other substituents?
- Methodological Answer :
- Hydrophilicity : The hydroxymethoxy group increases water solubility compared to purely alkyl-substituted analogs (e.g., N,N-dimethyloctadecanamide), impacting bioavailability .
- Hydrogen Bonding : The hydroxyl and ether oxygen atoms enhance intermolecular interactions, affecting crystallization behavior and gelation properties (e.g., thixotropic applications) .
- Stability : The hydroxymethoxy group may render the compound susceptible to oxidation, requiring storage under inert atmospheres .
Q. What experimental designs are recommended for studying the interaction of This compound with lipid bilayers or cellular membranes?
- Methodological Answer :
- Langmuir Trough Assays : Measure changes in surface pressure to assess insertion into lipid monolayers .
- Fluorescence Microscopy : Use labeled analogs (e.g., BODIPY-tagged) to visualize membrane localization in live cells .
- DSC/Thermal Analysis : Monitor phase transition temperatures of lipid bilayers to evaluate disruption or stabilization effects .
Data Analysis & Validation
Q. How should researchers validate the purity of This compound for in vivo studies?
- Methodological Answer :
- Chromatographic Purity : Achieve ≥95% purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210–220 nm .
- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., ) .
- Residual Solvents : Perform GC-MS to ensure solvent residues (e.g., DMF, THF) are below ICH limits (<500 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
